molecular formula C4H5IN2 B1296369 2-Iodo-4-methyl-1H-imidazole CAS No. 73746-43-7

2-Iodo-4-methyl-1H-imidazole

Cat. No. B1296369
CAS RN: 73746-43-7
M. Wt: 208 g/mol
InChI Key: MKYIDOKPUHVHJL-UHFFFAOYSA-N
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Description

2-Iodo-4-methyl-1H-imidazole is a reactant involved in alkylation leading to alkyl derivatives with antibacterial activity . It has a molecular weight of 208 .


Synthesis Analysis

Recent advances in the synthesis of imidazoles have highlighted the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

The molecular structure of 2-Iodo-4-methyl-1H-imidazole consists of three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it participates in alkylation leading to alkyl derivatives with antibacterial activity . It also plays a role in the iodination of N-tritylimidazole .

Scientific Research Applications

Imidazole Derivatives in Therapeutic Research

Imidazole derivatives, including 2-Iodo-4-methyl-1H-imidazole, have been subject to extensive scientific investigation due to their diverse and significant pharmacological activities. These derivatives are known for their appreciable anti-infective potential, demonstrating the breadth of research exploring imidazole compounds for therapeutic applications (Sharma et al., 2016).

Imidazole and Antimicrobial Activities

The antimicrobial properties of imidazole derivatives are well-documented, with these compounds being used as raw materials in the pharmaceutical industry for manufacturing a variety of anti-fungal drugs such as ketoconazole and clotrimazole. The pesticide industry also utilizes imidazole as an intermediary in synthesizing some pesticides and insecticides, highlighting its role in combating microbial resistance and inhibiting the growth of new strains of organisms (American Journal of IT and Applied Sciences Research, 2022).

Engineering Imidazole Frameworks for Sensing Applications

The unique physicochemical properties of metal-organic frameworks (MOFs) incorporating imidazole, such as Zinc Imidazole Framework-8 (ZIF-8), have been explored for electrochemical sensing applications. The ability to engineer the ZIF-8 structure for encapsulating nanoparticles and organic compounds has shown promising results, especially in developing advanced electrochemical sensors. These engineered materials exhibit enhanced properties compared to the native ZIF-8, indicating the potential of imidazole derivatives in sensor technology development (Paul et al., 2022).

Imidazole Scaffolds in Medicinal Chemistry

The structural versatility of the imidazole scaffold has made it a focal point in medicinal chemistry. Imidazole-based compounds, including 2-Iodo-4-methyl-1H-imidazole, have been investigated for their therapeutic potential across a range of applications. This includes research into kinase inhibitors and the development of new derivatives for various diseases, underscoring the importance of imidazole derivatives in the search for new medications (Garrido et al., 2021).

Safety And Hazards

2-Iodo-4-methyl-1H-imidazole is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling . It is also advised not to eat, drink, or smoke when using this product .

properties

IUPAC Name

2-iodo-5-methyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN2/c1-3-2-6-4(5)7-3/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYIDOKPUHVHJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50314083
Record name 2-iodo-5-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50314083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-4-methyl-1H-imidazole

CAS RN

73746-43-7
Record name 73746-43-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280629
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-iodo-5-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50314083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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